molecular formula C2H6N2O4S B086804 Aminoacetonitrile bisulfate CAS No. 151-63-3

Aminoacetonitrile bisulfate

Cat. No.: B086804
CAS No.: 151-63-3
M. Wt: 154.15 g/mol
InChI Key: GTGIXCPOLMWQTC-UHFFFAOYSA-N
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Description

Aminoacetonitrile bisulfate is an organic compound with the chemical formula NH2CH2CN · H2SO4. It is a derivative of aminoacetonitrile, which is a colorless liquid. This compound is typically encountered as a crystalline powder or chunks. This compound is known for its instability at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminoacetonitrile bisulfate can be synthesized through the reaction of glycolonitrile with ammonia. The reaction proceeds as follows: [ \text{HOCH}_2\text{CN} + \text{NH}_3 \rightarrow \text{NH}_2\text{CH}_2\text{CN} + \text{H}_2\text{O} ] This reaction produces aminoacetonitrile, which can then be converted to its bisulfate salt by reacting with sulfuric acid .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route. The reaction is typically carried out under controlled conditions to ensure the stability and purity of the final product. The reaction conditions include maintaining a low temperature to prevent decomposition and using excess ammonia to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: Aminoacetonitrile bisulfate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce glycine.

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions:

    Hydrolysis: Water and an acid catalyst are commonly used for hydrolysis.

    Substitution Reactions: Nucleophiles such as halides or other amines can be used under mild conditions.

Major Products:

Scientific Research Applications

Aminoacetonitrile bisulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of aminoacetonitrile bisulfate, particularly its derivatives, involves acting as nematode-specific acetylcholine agonists. These compounds bind to acetylcholine receptors in nematodes, causing a spastic paralysis that leads to the rapid expulsion of the parasites from the host . The molecular targets include acetylcholine receptors, and the pathways involved are related to neurotransmission and muscle contraction.

Comparison with Similar Compounds

    Aminoacetonitrile: The parent compound, which is a colorless liquid.

    Glycinonitrile: Another related compound with similar properties.

    Aminopropionitrile: A compound with an additional carbon in the chain.

Comparison: Aminoacetonitrile bisulfate is unique due to its bisulfate salt form, which provides enhanced stability compared to the free aminoacetonitrile. This stability makes it more suitable for certain industrial and research applications. Additionally, its ability to form stable salts with acids like sulfuric acid distinguishes it from other similar compounds .

Properties

IUPAC Name

2-aminoacetonitrile;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1,3H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGIXCPOLMWQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5466-22-8, 151-63-3
Record name Acetonitrile, 2-amino-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5466-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2-amino-, sulfate (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=151-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90164685
Record name Aminoacetonitrile sulfate (1:1)
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Molecular Weight

154.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151-63-3, 5466-22-8
Record name Aminoacetonitrile sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminoacetonitrile sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25804
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aminoacetonitrile sulfate (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminoacetonitrile bisulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.269
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Record name AMINOACETONITRILE HYDROGEN SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Aminoacetonitrile bisulfate affect collagen properties?

A: this compound influences collagen by interfering with its cross-linking process. While the exact mechanism remains unclear, studies suggest that it may inhibit the formation of stable collagen cross-links, leading to alterations in the mechanical properties of tissues rich in collagen, such as skin and cartilage. [, ]

Q2: How does this compound impact the epiphyseal growth plate in hypophysectomized rats?

A: In hypophysectomized rats, this compound was shown to disrupt the normal development and function of the epiphyseal growth plate. [] Specifically, it was observed to cause enlargement and irregular arrangement of chondrocytes, widen intercellular spaces, and lead to edema in the cartilage matrix. These findings suggest that this compound interferes with chondrocyte maturation and matrix resorption, ultimately affecting bone growth.

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